molecular formula C21H24N4O B2763924 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448046-02-3

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

Cat. No. B2763924
CAS RN: 1448046-02-3
M. Wt: 348.45
InChI Key: BLXZJJJKWUOQDR-UHFFFAOYSA-N
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Description

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments have been studied extensively.

Scientific Research Applications

Colorimetric Sensing and Molecular Interaction Studies

Cyanobenzamide derivatives, such as those studied by Younes et al. (2020), have shown potential in colorimetric sensing of fluoride anions. This capability stems from their structural properties, allowing for naked-eye detection of specific ions in solutions. Such compounds undergo color transitions upon interaction with fluoride anions, attributed to mechanisms like deprotonation-enhanced intramolecular charge transfer (ICT) (Younes et al., 2020).

Histone Deacetylase (HDAC) Inhibition for Cancer Research

Derivatives with a cyanopyridyl moiety have been identified as potent inhibitors of histone deacetylase (HDAC), a key target in cancer therapy. Andrews et al. (2008) explored various cyano substitutions to optimize HDAC inhibition and anti-proliferative activity, highlighting the significance of such compounds in developing cancer therapeutics (Andrews et al., 2008).

Development of New Heterocyclic Compounds

Research on cyanobenzamide derivatives has contributed to the synthesis of new heterocyclic compounds with potential applications in drug development and material science. For instance, the work by Basheer and Rappoport (2006) on substituting oxazolidines, thiazolidines, and oxazines showcases the versatility of cyanobenzamides in generating diverse molecular structures (Basheer & Rappoport, 2006).

Cyanide Detection in Environmental and Biological Samples

Compounds structurally related to 3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide have been used in designing sensors for detecting cyanide ions. Tomasulo et al. (2006) developed chromogenic oxazines for sensitive and selective cyanide detection, illustrating the application of cyanobenzamide derivatives in environmental monitoring (Tomasulo et al., 2006).

properties

IUPAC Name

3-cyano-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c22-13-15-6-5-7-16(12-15)21(26)23-14-19-18-10-3-4-11-20(18)25(24-19)17-8-1-2-9-17/h5-7,12,17H,1-4,8-11,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXZJJJKWUOQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

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